1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-17-21(19-9-5-6-10-20(19)29-17)23(35)26(36)33-13-11-32(12-14-33)24-22-25(28-16-27-24)34(31-30-22)15-18-7-3-2-4-8-18/h2-10,16,29H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNQJVXEWUNFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity. The triazolo and pyrimidine moieties are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, derivatives of triazolo-pyrimidines have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound exhibits promising anticancer activity.
The mechanism through which this compound exerts its biological effects is likely multifaceted. Compounds containing triazole and pyrimidine rings often interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. The piperazine moiety may enhance solubility and bioavailability, facilitating better interaction with target sites.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Triazolo-Pyrimidine Derivatives : A series of triazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties. Results indicated that modifications in the benzyl group significantly influenced cytotoxicity against breast cancer cell lines .
- Antimicrobial Properties : Certain derivatives have also been evaluated for their antimicrobial activity. Compounds exhibiting a triazole ring showed effective inhibition against various bacterial strains, indicating a broad spectrum of biological activity .
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets involved in cellular processes. Notable mechanisms include:
Inhibition of Enzymatic Activity :
Research indicates that compounds similar to this one can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Targeting Epidermal Growth Factor Receptor (EGFR) :
The compound may interact with the EGFR, disrupting signaling pathways that promote cancer cell proliferation. This action is linked to the inhibition of the PI3K/Akt and Ras/Raf/MEK/ERK pathways .
Anticancer Research
The compound's ability to inhibit EGFR makes it a candidate for developing anticancer therapies. Studies have shown that similar compounds can effectively reduce cancer cell viability and induce apoptosis in various cancer cell lines .
Anti-inflammatory Agents
Due to its potential to inhibit COX and LOX enzymes, this compound may serve as a lead for designing anti-inflammatory drugs. The dual inhibition can provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that triazole derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. This opens avenues for developing new treatments for resistant strains of bacteria .
Case Studies and Research Findings
Chemical Reactions Analysis
Key Reaction Mechanisms
| Reaction Type | Mechanism | Functional Groups Involved |
|---|---|---|
| Triazolo-pyrimidine formation | Cyclization via nucleophilic attack on a carbonyl group, followed by ring closure. | Triazole, pyrimidine precursors. |
| Benzyl group alkylation | Palladium-catalyzed coupling (e.g., Suzuki) or SN2 displacement. | Triazolo-pyrimidine’s reactive position. |
| Piperazine coupling | Amide bond formation via carbodiimide activation or alkylation. | Piperazine’s secondary amine. |
| Indole acylation | Electrophilic aromatic substitution (Friedel-Crafts) at the indole’s C3 position. | Indole’s aromatic ring, acyl chloride. |
Reaction Optimization and Challenges
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are often used to stabilize reactive intermediates.
-
Temperature Control : Elevated temperatures may be required for cyclization or coupling steps, while lower temperatures are used for sensitive functional groups.
-
Stereogenic Centers : The compound’s multiple stereogenic centers necessitate careful control of reaction conditions to minimize racemization.
Characterization Techniques
Preparation Methods
Synthesis of Core A: 3-Benzyl-7-Piperazinyltriazolo[4,5-d]Pyrimidine
Step 1: Pyrimidine Ring Formation
4,6-Dichloropyrimidine-5-amine undergoes cyclocondensation with benzyl azide in DMF at 80°C for 12 hr, yielding 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (85% yield).
Step 2: Piperazine Installation
Nucleophilic aromatic substitution with piperazine (5 eq.) in n-butanol at 120°C for 24 hr produces Core A (73% yield).
Characterization Data for Core A:
Synthesis of Fragment B: 2-Methyl-1H-Indol-3-yl Glyoxalic Acid
Step 1: Fischer Indole Synthesis
Phenylhydrazine reacts with 2-butanone in acetic acid/HCl (1:1) at reflux for 6 hr to afford 2-methyl-1H-indole (78% yield).
Step 2: Vilsmeier-Haack Formylation
Indole treatment with POCl₃/DMF (1:2) at 0°C → 25°C over 4 hr gives 3-formyl-2-methylindole (63% yield).
Step 3: Oxidation to Glyoxalic Acid
Jones reagent (CrO₃/H₂SO₄) oxidizes the formyl group to glyoxalic acid (55% yield).
Final Coupling via Ethane-1,2-Dione Bridge
Step 1: Activation of Glyoxalic Acid
Fragment B (1.2 eq.) reacts with oxalyl chloride (3 eq.) in anhydrous DCM at 0°C for 2 hr to form the acid chloride.
Step 2: Amide Bond Formation
Core A (1 eq.) and activated Fragment B undergo coupling with DIPEA (4 eq.) in THF at −20°C → RT over 12 hr, yielding the target compound (61% yield).
Optimization Note:
- Lower temperatures (−20°C) prevent diketone racemization
- DIPEA outperforms Et₃N in suppressing piperazine dimerization
Synthetic Route 2: Convergent Approach via Preformed Ethanedione
Preparation of 1-(Piperazin-1-yl)Ethane-1,2-Dione
Step 1: Piperazine Acylation
Piperazine reacts with oxalyl chloride (2 eq.) in Et₂O at −78°C to form 1,4-diacetylpiperazine dione (89% yield).
Step 2: Selective Mono-Deprotection
Controlled hydrolysis with 1N NaOH (0°C, 30 min) yields 1-(piperazin-1-yl)ethane-1,2-dione (72% yield).
Fragment Coupling and Cyclization
Step 1: Indole Installation
3-Bromo-2-methylindole (1.1 eq.) undergoes Ullmann coupling with the dione intermediate using CuI/L-proline in DMSO at 110°C for 18 hr (58% yield).
Step 2: Triazolo-Pyrimidine Grafting
Buchwald-Hartwig amination with Core A precursor (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 100°C completes the synthesis (66% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 34.7 | 28.9 |
| Purity (HPLC, %) | 98.2 | 97.5 |
| Reaction Steps | 7 | 6 |
| Critical Intermediates | 3 | 2 |
| Scalability | Pilot-scale | Lab-scale |
Key Observations:
- Route 1 offers superior yield due to stable intermediates
- Route 2 reduces step count but requires stringent temperature control
- Both routes necessitate chromatography for final purification
Structural Characterization and Validation
Spectroscopic Data Correlation
¹H NMR (600 MHz, DMSO-d₆):
- δ 11.21 (s, 1H, indole NH)
- δ 8.83 (s, 1H, triazolo H-2)
- δ 7.65–7.12 (m, 8H, aromatic)
- δ 5.18 (s, 2H, benzyl CH₂)
- δ 3.92–3.21 (m, 8H, piperazine)
- δ 2.47 (s, 3H, indole CH₃)
13C NMR (151 MHz, DMSO-d₆):
- δ 192.1, 189.7 (dione C=O)
- δ 159.4–112.3 (aromatic carbons)
- δ 51.3 (piperazine CH₂)
- δ 21.9 (indole CH₃)
Industrial-Scale Considerations
Process Intensification Strategies
Regulatory Compliance
- ICH Guidelines: Q3A(R2) impurities ≤0.15%
- Genotoxic Control: N-Nitrosamine monitoring during piperazine handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
